molecular formula C7H10O3 B13979518 2-Methylglycidyl acrylate CAS No. 19900-46-0

2-Methylglycidyl acrylate

Cat. No.: B13979518
CAS No.: 19900-46-0
M. Wt: 142.15 g/mol
InChI Key: ARYIITVULFDIQB-UHFFFAOYSA-N
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Description

2-Methylglycidyl acrylate is a bifunctional monomer that contains both an acrylate group and an epoxy group, making it a valuable reagent for polymer synthesis and material science research . This structure allows it to undergo two distinct types of chemical reactions: the acrylate double bond can participate in free-radical polymerization (e.g., with styrene or butyl acrylate), while the epoxy ring can be opened through reactions with nucleophiles such as acids, amines, or hydroxyl groups . In research settings, this dual functionality enables the covalent modification of polymers to introduce cross-linking sites or new side chains, which can enhance material properties like adhesion, chemical resistance, and mechanical strength . The compound is related to glycidyl methacrylate (GMA), a widely used monomer in UV-curable resins, advanced coatings, and polymer compatibilizers . The primary distinction of this compound is its lack of a methyl group on the acrylate backbone, which can influence its polymerization kinetics and the final properties of the resulting polymer. Safety and Handling: This compound is an acrylate ester and requires careful handling. It is likely combustible and, like similar epoxy-functional monomers, may pose health hazards . It is a polymerizable compound and should be stored in a cool, well-ventilated place, with precautions taken against static discharge . Disclaimer: This product is intended for research and industrial applications only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct a thorough risk assessment before use.

Properties

CAS No.

19900-46-0

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(2-methyloxiran-2-yl)methyl prop-2-enoate

InChI

InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3

InChI Key

ARYIITVULFDIQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COC(=O)C=C

Origin of Product

United States

Preparation Methods

Direct Esterification of Acrylic Acid with 2-Methylglycidol

This classical approach involves reacting acrylic acid with 2-methylglycidol (a glycidol derivative with a methyl substituent on the epoxide ring) in the presence of an acid catalyst or under mild heating conditions to form 2-methylglycidyl acrylate via ester bond formation.

  • Reaction Conditions: Controlled temperature (typically 60–90°C), inert atmosphere to prevent premature polymerization.
  • Catalysts/Inhibitors: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid; polymerization inhibitors like hydroquinone or p-hydroxyanisole are added to prevent undesired polymerization.
  • Advantages: Simple setup, direct route, fewer side products.
  • Limitations: Requires careful control of reaction conditions to avoid ring-opening of the epoxide group.

This method is mentioned generally in literature but lacks detailed kinetic data specific to this compound.

One-step Synthesis Using Acrylic Acid or Methacrylic Acid with Epichlorohydrin Followed by Alkaline Treatment

This is the most documented industrially relevant method for preparing glycidyl acrylates, including this compound analogs.

  • Step 1: Reaction of Acrylic or Methacrylic Acid with Epichlorohydrin

    Acrylic acid or methacrylic acid is reacted with epichlorohydrin (ECH) under controlled temperature (60–90°C) using a mechanical stirrer. The reaction proceeds via the formation of a chlorohydrin intermediate.

  • Step 2: Alkaline Treatment

    After completion of the first step, the reaction mixture is cooled below 40°C, and an aqueous sodium hydroxide solution (typically 32–50% w/w) is added dropwise at 35–45°C to induce ring closure, forming the epoxide ring and yielding the glycidyl acrylate.

  • Reaction Time: Epichlorohydrin addition over 5–6 hours; alkaline addition over 3 hours with subsequent aging for 1–2 hours.

  • Yields and Epoxy Values: Reported yields range from 40 to 90% depending on conditions; epoxy equivalent values around 0.48–0.50 eq/100g indicate product quality.

  • Additives: Polymerization inhibitors (p-hydroxyanisole), stabilizers (hexamethylenetetramine or quinoline) are included to prevent premature polymerization and side reactions.

  • Advantages: Mild reaction conditions, relatively high yield, scalable.

  • Limitations: Requires careful handling of epichlorohydrin, a toxic and volatile reagent; alkaline treatment generates salt by-products requiring disposal.

Example Data from Patent Literature:

Parameter Example 1 Example 2 Example 3
Methacrylic Acid (g) 117 117 117
Epichlorohydrin (g) 175 132 155
Temperature (°C) 80–90 (reaction), 35–45 (alkaline) 60–70 (reaction), 35–45 (alkaline) 80–90 (reaction), 35–45 (alkaline)
Sodium Hydroxide Solution 32% w/w, 190 g 32% w/w, 190 g 50% w/w, 120 g
Reaction Time (h) 6 (ECH addition) + 1 (warm) + 3 (NaOH addition) + 1 (aging) Similar Similar
Epoxy Value (eq/100g) 0.481 0.503 0.492
Product Yield (g) 129.1 50.6 129

This method is well-established for glycidyl methacrylate and can be adapted for this compound synthesis with appropriate methyl substitution on the glycidyl moiety.

Phase Transfer Catalysis (PTC) Assisted Synthesis

Phase transfer catalysts such as tetramethylammonium bromide or chloride facilitate the reaction between sodium salts of acrylic acid and epichlorohydrin in a single step.

  • Procedure: Sodium acrylic acid salt is reacted with epichlorohydrin in the presence of PTC at elevated temperature (~110°C). The catalyst transfers the acrylic acid anion into the organic phase where it reacts with epichlorohydrin.

  • Advantages: Higher yields (80–90%), simpler operation, fewer purification steps.

  • Disadvantages: Requires careful catalyst removal; catalyst cost.

  • Kinetics: The reaction follows first-order kinetics with respect to acrylic acid and epichlorohydrin; the choice of base affects hydrolysis side reactions.

  • Product Purification: After reaction, NaCl is crystallized and removed by filtration; excess epichlorohydrin is removed by vacuum distillation.

This approach is effective for glycidyl acrylate and methacrylate synthesis and can be adapted for this compound.

Two-step Synthesis via Intermediate Formation

In some methods, the synthesis is split into two distinct steps:

  • Formation of chlorohydrin ester intermediate by reacting acrylic acid with epichlorohydrin.
  • Ring closure by alkaline treatment to form the epoxide.

This method allows better control of each stage and minimizes side reactions but is more time-consuming.

Comparative Summary of Preparation Methods

Method Reaction Type Key Reagents Temperature (°C) Yield (%) Advantages Limitations
Direct Esterification Acid-catalyzed esterification Acrylic acid + 2-methylglycidol 60–90 Moderate Simple, direct Epoxide ring sensitive; polymerization risk
One-step ECH + Acid + NaOH Epichlorohydrin reaction + alkaline ring closure Acrylic acid + epichlorohydrin + NaOH 60–90 (reaction), 35–45 (alkaline) 40–90 Mild conditions, scalable Toxic reagents, salt by-products
Phase Transfer Catalysis (PTC) Salt formation + PTC catalyzed reaction Sodium acrylic acid + epichlorohydrin + PTC ~110 80–90 High yield, fewer steps Catalyst removal, cost
Two-step Intermediate Method Chlorohydrin intermediate + alkaline ring closure Acrylic acid + epichlorohydrin + NaOH 60–90 Moderate Better control Longer process

Notes on Reaction Monitoring and Product Characterization

  • Epoxy Equivalent Weight (EEW): Used to quantify the epoxy content; typical values for high-quality this compound are around 0.48–0.50 eq/100g.
  • Spectroscopic Analysis: FTIR confirms characteristic oxirane (epoxide) peaks (~910 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and vinyl C=C (~1635 cm⁻¹).
  • Polymerization Inhibitors: p-Hydroxyanisole and hydroquinone are commonly added during synthesis to prevent premature polymerization.
  • Purification: Removal of salts, unreacted epichlorohydrin, and by-products is essential, often achieved by filtration and vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methylglycidyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Production

2-Methylglycidyl acrylate is synthesized through the reaction of glycidol with methacrylic acid, typically using a catalyst like sulfuric acid to facilitate esterification. The reaction usually occurs at temperatures between 60°C and 80°C and requires several hours to ensure complete conversion. Industrially, the production of this compound is scaled up using continuous flow reactors, which allows for better control of reaction conditions and higher yields. Advanced purification techniques, including distillation and crystallization, are used to ensure high purity.

Chemical Reactions

This compound undergoes several chemical reactions due to its epoxide and acrylate groups:

  • Oxidation: The epoxide group can be oxidized to form diols. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: The acrylate group can be reduced to form alcohols. Reducing agents like lithium aluminum hydride are used.
  • Substitution: The epoxide ring can undergo nucleophilic substitution reactions, often employing nucleophiles like amines and thiols.

Scientific and Industrial Applications

This compound is employed across various scientific and industrial fields:

  • Chemistry: It is used as a monomer in synthesizing copolymers and as a crosslinking agent in polymer chemistry.
  • Biology: It is utilized in modifying biomolecules and developing biocompatible materials.
  • Medicine: It is employed in drug delivery systems and medical adhesives.
  • Industry: Due to its adhesion properties and chemical resistance, it is used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Methylglycidyl acrylate involves its reactive functional groups. The epoxide group can undergo ring-opening reactions, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming crosslinked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Methylglycidyl Acrylate and Related Compounds

Compound Functional Groups Substituents/Modifications Stereochemistry
This compound Epoxide + methacrylate ester Methyl group on oxirane ring 2R configuration
Glycidyl methacrylate Epoxide + methacrylate ester No methyl on oxirane ring Racemic mixture
Epoxy acrylate Epoxide + acrylate ester Varied alkyl/aryl substituents Not specified
Methyl acrylate Acrylate ester Methyl ester group None
2-Hydroxyethyl acrylate Acrylate ester + hydroxyl group Hydroxyethyl chain None
Lauryl acrylate (LA 1214) Acrylate ester + long alkyl chain C12-C14 aliphatic chain None
2-(Dimethylamino)ethyl acrylate Acrylate ester + tertiary amine Dimethylaminoethyl group None

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Molecular Weight (g/mol) Density (g/mL) Viscosity Key Applications
This compound 156.18 ~1.10 (est.) Moderate UV-curable coatings
Glycidyl methacrylate 142.15 1.073 Low Dental composites
Methyl acrylate 86.09 0.956 Low Adhesives, textiles
Lauryl acrylate 240.39 0.89 Low Hydrophobic polymers
2-Hydroxyethyl acrylate 116.12 1.109 Moderate Hydrogels, water treatment

Research Findings and Industrial Relevance

  • Copolymer Performance : Studies on butyl acrylate/isoprene copolymers (Yu et al., 2014) demonstrate that alkyl chain length and functional groups significantly influence flexibility and thermal stability. This compound’s methyl-epoxide structure likely enhances copolymer crosslinking efficiency compared to glycidyl methacrylate .
  • UV/EB-Curable Coatings : Laromer® UA 9048, an aliphatic urethane acrylate, shares similarities with this compound in providing scratch and chemical resistance. However, the latter’s epoxide group offers additional crosslinking pathways .
  • Safety Protocols: Methyl 2-cyanoacrylate’s stringent safety measures (e.g., indirect-vent goggles) highlight the need for similar protocols in handling reactive acrylates with volatile or toxic byproducts .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Methylglycidyl acrylate in laboratory settings?

  • Methodological Answer : Prioritize rigorous containment (closed systems) and local exhaust ventilation to minimize airborne exposure . Use chemical-resistant gloves (e.g., nitrile or neoprene) tested per EN 374 standards, indirect-vent goggles, and face shields to prevent skin/eye contact . Emergency showers and eyewash stations must be accessible within the immediate work area, with decontamination protocols for contaminated clothing . Conduct regular exposure monitoring and ensure all PPE is cleaned/replaced daily .

Q. How should this compound be stored to maintain stability and prevent unintended polymerization?

  • Methodological Answer : Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to inhibit moisture-triggered reactions . Maintain temperatures below 25°C in well-ventilated, fireproof areas away from oxidizers or initiators (e.g., peroxides). Conduct leak-tightness checks before reuse of storage systems .

Q. What analytical techniques are essential for verifying the purity of this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify monomer purity and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., epoxy and acrylate moieties) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the copolymerization kinetics of this compound with other acrylates?

  • Methodological Answer : Employ a controlled radical polymerization (e.g., RAFT or ATRP) with varying initiator concentrations and reaction temperatures. Monitor conversion rates via real-time FTIR or gravimetric analysis . Use a central composite design (CCD) to statistically model interactions between monomer ratios, initiator efficiency, and molecular weight distribution .

Q. What strategies resolve contradictions in reported reactivity ratios of this compound in copolymer systems?

  • Methodological Answer : Conduct systematic reactivity ratio determinations using the Mayo-Lewis method with low-conversion kinetics to avoid composition drift. Cross-validate results with computational modeling (e.g., DFT for monomer electronic properties) and compare with structurally analogous glycidyl methacrylate systems . Address discrepancies by controlling oxygen inhibition (via degassing) and solvent polarity effects .

Q. How can the epoxy functionality of this compound be leveraged to synthesize self-crosslinking coatings?

  • Methodological Answer : Formulate acrylic copolymers with this compound as a crosslinkable monomer. Optimize curing conditions (time, temperature, catalyst) using differential scanning calorimetry (DSC) to track epoxy ring-opening reactions. Evaluate mechanical properties (e.g., hardness via pendulum damping tests) against solids content and glass transition temperature (Tg) .

Q. What in vitro assays are appropriate for assessing the cytotoxicity of this compound degradation products?

  • Methodological Answer : Perform MTT or resazurin assays on human dermal fibroblasts to quantify metabolic inhibition. Simulate hydrolytic degradation at physiological pH (7.4) and analyze leachates via LC-MS. Compare toxicity profiles with structurally related acrylates (e.g., ethyl acrylate) using benchmark dose (BMD) modeling .

Q. How do steric and electronic effects influence the radical polymerization behavior of this compound?

  • Methodological Answer : Compare propagation rate coefficients (kp) with methyl acrylate using pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC). Steric hindrance from the methyl glycidyl group may reduce kp, while the electron-withdrawing epoxy group could enhance reactivity. Validate via Hammett substituent constant correlations .

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